(3R,4S)-3-fluorooxan-4-ol CAS 1893404-91-5 properties
(3R,4S)-3-fluorooxan-4-ol CAS 1893404-91-5 properties
An In-depth Technical Guide to (3R,4S)-3-fluorooxan-4-ol (CAS 1893404-91-5)
Abstract
(3R,4S)-3-fluorooxan-4-ol is a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug development. The strategic introduction of a fluorine atom onto the tetrahydropyran scaffold imparts unique stereoelectronic properties that can profoundly influence molecular conformation, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of (3R,4S)-3-fluorooxan-4-ol, consolidating predicted physicochemical properties, a plausible synthetic methodology, anticipated spectroscopic signatures, and a discussion of its chemical reactivity. Furthermore, it explores the rationale for its application in modern drug discovery programs, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. While extensive peer-reviewed data on this specific molecule is limited, this document serves as an authoritative guide by synthesizing information from analogous structures and established chemical principles.
Introduction and Strategic Importance
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[3] (3R,4S)-3-fluorooxan-4-ol, a member of the fluorinated tetrahydropyran class, embodies a synthetically accessible building block poised for utilization in the creation of novel chemical entities.
The defining feature of this molecule is the trans relationship between the fluorine atom at the C3 position and the hydroxyl group at the C4 position. This specific stereochemistry rigidly influences the conformational preference of the oxane ring and presents distinct vectors for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition by biological targets. Although not as widely documented as other fluorinated heterocycles, its commercial availability from suppliers such as Alchimica s.r.o. and SUZHOU ARTK MEDCHEM CO.,LTD. indicates its emerging relevance in synthetic programs.[1][4]
This guide aims to bridge the gap in the existing literature by providing a detailed, predictive analysis of its core properties and potential applications, thereby equipping researchers with the foundational knowledge required to effectively utilize this compound.
Physicochemical Properties: A Predictive Analysis
Direct experimental data for (3R,4S)-3-fluorooxan-4-ol is not extensively published. However, we can predict its properties with a high degree of confidence by using its non-fluorinated parent, Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9), as a baseline and considering the known effects of fluorination.
| Property | Tetrahydro-2H-pyran-4-ol (Baseline) | (3R,4S)-3-fluorooxan-4-ol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₅H₁₀O₂ | C₅H₉FO₂ | Substitution of H with F. |
| Molecular Weight | 102.13 g/mol [5] | 120.12 g/mol | Addition of F (18.998) - H (1.008). |
| Boiling Point | 87 °C at 15 mmHg[5] | Slightly lower than baseline | Fluorine substitution can decrease intermolecular hydrogen bonding strength, potentially lowering the boiling point. |
| Density | 1.071 g/mL at 25 °C[5] | ~1.15 - 1.25 g/mL | Fluorine is significantly denser than hydrogen, increasing the overall molecular density. |
| LogP (Octanol/Water) | -0.4 to -0.6 (Predicted) | ~ -0.1 to 0.2 | The lipophilicity of alkyl fluorides is generally slightly higher than the corresponding alcohols. The fluorine atom can mask the polarity of the adjacent C-H bonds, slightly increasing lipophilicity despite its electronegativity.[6] |
| pKa (of -OH) | ~14.6 (Predicted) | ~13.5 - 14.0 | The electron-withdrawing effect of the adjacent fluorine atom via the inductive effect will increase the acidity of the hydroxyl proton, thus lowering its pKa. |
| Solubility | Very soluble in water | Soluble in water and polar organic solvents | The presence of both a hydroxyl group and an ether oxygen ensures good hydrogen bonding capability with water. Solubility may be slightly reduced compared to the parent diol due to the increase in molecular weight and slight increase in lipophilicity. |
Proposed Synthetic Strategy
The synthesis of fluorinated tetrahydropyrans can be approached through several established methodologies. A robust and stereocontrolled synthesis of (3R,4S)-3-fluorooxan-4-ol would likely commence from a readily available precursor like tetrahydropyran-4-one. The key challenges are the stereoselective installation of the hydroxyl group and the subsequent introduction of the fluorine atom in a trans configuration.
A plausible and efficient workflow is outlined below:
Detailed Experimental Protocol (Hypothetical)
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Stereoselective Hydroxylation: Tetrahydropyran-4-one is first converted to its corresponding silyl enol ether. Stereoselective hydroxylation of the enolate using an electrophilic oxygen source like a Davis oxaziridine would yield a protected syn-hydroxy ketone. Subsequent reduction of the ketone, for example with a bulky reducing agent to favor axial attack, would yield the desired cis-diol precursor (after deprotection).
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Selective Protection & Activation: The diol would then be selectively protected, leaving the hydroxyl group at the C3 position available for fluorination. This hydroxyl group would then be activated, for instance by conversion to a mesylate or tosylate.
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Nucleophilic Fluorination: The key step involves an Sₙ2 reaction with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF). This reaction proceeds with inversion of configuration, converting the activated C3 hydroxyl group into the desired C3 fluoride with the correct (3R) stereochemistry, resulting in the final trans product arrangement. Modern deoxyfluorination reagents like DAST, Deoxo-Fluor, or the more recent AlkylFluor could also be employed directly on a suitably protected alcohol.
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Deprotection: The final step involves the removal of any protecting groups under standard conditions (e.g., acid or fluoride-mediated deprotection for silyl ethers) to yield pure (3R,4S)-3-fluorooxan-4-ol.
This proposed route is designed to be a self-validating system, where the stereochemical outcome of each step dictates the final product's configuration, ensuring high diastereoselectivity.
Anticipated Spectroscopic Signature
Spectroscopic analysis is critical for the structural confirmation of (3R,4S)-3-fluorooxan-4-ol. Below are the predicted key features for its NMR and IR spectra.
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The spectrum will be complex due to the cyclic nature and diastereotopic protons. The proton at C3 (H-3), geminal to the fluorine, is expected to be a doublet of multiplets (dm) around δ 4.5-4.8 ppm. It will show a large geminal coupling to fluorine (²JH-F ≈ 45-50 Hz) and smaller vicinal couplings to the C2 protons. The proton at C4 (H-4), geminal to the hydroxyl group, will appear as a multiplet around δ 3.8-4.1 ppm, with its chemical shift being solvent-dependent. The remaining methylene protons on the ring (C2, C5, C6) will appear as complex multiplets between δ 3.4-4.0 ppm and δ 1.5-2.0 ppm.
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¹³C NMR: The carbon bearing the fluorine (C-3) will be significantly affected, appearing as a doublet with a large one-bond C-F coupling constant (¹JC-F ≈ 180-200 Hz) in the range of δ 88-95 ppm. The adjacent carbons (C-2 and C-4) will also show smaller two-bond couplings (²JC-F ≈ 15-25 Hz). The carbon bearing the hydroxyl group (C-4) is expected around δ 68-75 ppm.
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¹⁹F NMR: This will be the most definitive spectrum. A single resonance is expected, which will appear as a complex multiplet due to couplings to H-3, H-2, and H-4 protons. The chemical shift will be highly dependent on the solvent and reference standard but is typically expected in the range of δ -180 to -210 ppm for secondary alkyl fluorides.
Infrared (IR) Spectroscopy
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group's stretching vibration.
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C-H Stretch: Multiple sharp peaks between 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
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C-F Stretch: A strong, sharp absorption band in the region of 1050-1150 cm⁻¹, which is characteristic of a C-F single bond.
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C-O Stretch: A strong band around 1080-1120 cm⁻¹ for the ether C-O-C stretch.
Chemical Reactivity and Stability
The reactivity of (3R,4S)-3-fluorooxan-4-ol is governed by its two primary functional groups: a secondary alcohol and a secondary alkyl fluoride.
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Alcohol Reactivity: The hydroxyl group at C4 can undergo typical reactions of secondary alcohols, such as oxidation to the corresponding ketone (3-fluorooxan-4-one), etherification, or esterification. The reactivity might be slightly modulated by the electronic influence of the adjacent fluorine atom.
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Fluoride Reactivity: The C-F bond is exceptionally strong and generally unreactive towards nucleophilic substitution under standard conditions.[2] However, under forcing conditions or with strong Lewis acids, substitution could potentially occur. The trans orientation of the neighboring hydroxyl group may allow for anchimeric assistance in certain reactions, potentially leading to epoxide formation under basic conditions.
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Stability: The compound is expected to be stable under neutral and mildly acidic or basic conditions at ambient temperature. Strong acids may lead to ring-opening or elimination reactions. The tetrahydropyran ring itself is generally stable, but like other ethers, it can potentially form peroxides upon prolonged exposure to air and light.
Significance in Medicinal Chemistry and Drug Design
The (3R,4S)-3-fluorooxan-4-ol scaffold is a valuable building block for drug discovery for several key reasons, directly attributable to the strategic placement of the fluorine atom.
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Metabolic Blocking: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolic oxidation can significantly increase a drug candidate's half-life and bioavailability.[2]
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Conformational Control: The gauche effect between the electronegative fluorine and the ring oxygen can influence the conformational equilibrium of the tetrahydropyran ring. This pre-organization can lock the molecule into a bioactive conformation, enhancing binding affinity for a target protein.
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Modulation of Acidity/Basicity: The inductive effect of fluorine lowers the pKa of the adjacent hydroxyl group. This can alter hydrogen bonding capabilities, which are crucial for protein-ligand interactions.[6]
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Increased Membrane Permeability: While seemingly counterintuitive for an electronegative atom, strategic fluorination can sometimes enhance membrane permeability by masking polar C-H bonds, thereby increasing localized lipophilicity.[6]
The trans-fluoro-alcohol motif can act as a unique pharmacophore, engaging in specific hydrogen bond donor/acceptor patterns within a protein binding pocket that would be inaccessible to the non-fluorinated analog. This makes (3R,4S)-3-fluorooxan-4-ol an attractive starting point for fragment-based drug discovery or for the lead optimization of existing heterocyclic drug candidates.
Conclusion
(3R,4S)-3-fluorooxan-4-ol (CAS 1893404-91-5) represents a promising, yet underexplored, building block for chemical synthesis and drug discovery. While detailed experimental characterization is sparse in the public domain, its properties and reactivity can be reliably predicted based on well-established principles of physical organic chemistry. Its unique stereochemical and electronic features, conferred by the trans-fluoro-alcohol motif on a tetrahydropyran ring, offer medicinal chemists a powerful tool to address common challenges in drug design, including metabolic instability and conformational flexibility. This guide provides the foundational knowledge and predictive insights necessary for researchers to confidently incorporate this valuable scaffold into their synthetic and drug discovery endeavors.
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